molecular formula C21H19N3O B11612102 1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol

1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol

Katalognummer: B11612102
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ZJWKXMRGLHHICI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol is a complex organic compound that features a benzimidazole moiety linked to a naphthalen-2-ol structure via an aminomethyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with prop-2-en-1-al under acidic conditions.

    Aminomethylation: The benzimidazole derivative is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Coupling with naphthalen-2-ol: The final step involves coupling the aminomethylated benzimidazole with naphthalen-2-ol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: It can be used in the synthesis of novel materials with unique optical or electronic properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and DNA.

Wirkmechanismus

The mechanism of action of 1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The naphthalen-2-ol part of the molecule can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The aminomethyl bridge can facilitate the formation of hydrogen bonds with target molecules, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-({[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol
  • 1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)benzene
  • 1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol

Uniqueness

1-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol is unique due to its combination of a benzimidazole core with a naphthalen-2-ol moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the aminomethyl bridge also allows for additional functionalization, enhancing its utility in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C21H19N3O

Molekulargewicht

329.4 g/mol

IUPAC-Name

1-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C21H19N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h2-12,25H,1,13-14H2,(H,22,23)

InChI-Schlüssel

ZJWKXMRGLHHICI-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.